molecular formula C11H21NO B1451008 4-cyclohexylpiperidin-4-ol CAS No. 273378-21-5

4-cyclohexylpiperidin-4-ol

Cat. No.: B1451008
CAS No.: 273378-21-5
M. Wt: 183.29 g/mol
InChI Key: AWNUCKUARQPKNM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Cyclohexyl-4-Piperidinol plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with the chemokine receptor CCR5, which is part of the seven transmembrane G-protein coupled receptor family. This interaction is particularly relevant in the context of HIV-1 entry, as CCR5 serves as an essential coreceptor for the virus . The compound’s ability to act as a CCR5 antagonist suggests its potential in inhibiting HIV-1 infection. Additionally, 4-Cyclohexyl-4-Piperidinol has been shown to interact with other biomolecules, such as lipophilic groups, through strong salt-bridge interactions, further highlighting its versatile biochemical properties .

Cellular Effects

The effects of 4-Cyclohexyl-4-Piperidinol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the CCR5 receptor can alter cell signaling pathways involved in immune response and inflammation . Moreover, 4-Cyclohexyl-4-Piperidinol has been observed to impact gene expression by regulating the transcription of genes associated with viral entry and replication. These cellular effects underscore the compound’s potential in therapeutic applications, particularly in the treatment of viral infections.

Molecular Mechanism

The molecular mechanism of action of 4-Cyclohexyl-4-Piperidinol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of 4-Cyclohexyl-4-Piperidinol to the CCR5 receptor involves a strong salt-bridge interaction with a basic nitrogen atom, which anchors the ligand to the receptor . This interaction inhibits the receptor’s function, preventing the entry of HIV-1 into host cells. Additionally, 4-Cyclohexyl-4-Piperidinol can modulate enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyclohexyl-4-Piperidinol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical properties over extended periods . Degradation products may form under certain conditions, which could influence its efficacy and safety. Long-term studies in in vitro and in vivo models have demonstrated that 4-Cyclohexyl-4-Piperidinol can have sustained effects on cellular function, particularly in the context of viral inhibition and immune modulation.

Dosage Effects in Animal Models

The effects of 4-Cyclohexyl-4-Piperidinol vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit viral entry and replication without causing significant adverse effects . At higher doses, toxic effects may occur, including alterations in cellular metabolism and immune response. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

4-Cyclohexyl-4-Piperidinol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves hydroxylation and conjugation reactions, which facilitate its excretion from the body . Enzymes such as cytochrome P450 play a crucial role in these metabolic processes, influencing the compound’s bioavailability and efficacy. Additionally, 4-Cyclohexyl-4-Piperidinol can affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 4-Cyclohexyl-4-Piperidinol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . For instance, transporters such as P-glycoprotein can facilitate the movement of 4-Cyclohexyl-4-Piperidinol across cell membranes, affecting its distribution within tissues. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Cyclohexyl-4-Piperidinol plays a critical role in its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, phosphorylation and glycosylation can influence the localization of 4-Cyclohexyl-4-Piperidinol to organelles such as the endoplasmic reticulum and Golgi apparatus. These localization patterns are essential for the compound’s interaction with specific biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexylpiperidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reduction of imines followed by cyclization and reduction of the intermediate piperidinone . Phenylsilane plays a crucial role in promoting the formation and reduction of imines, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-cyclohexylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various cyclohexyl derivatives .

Comparison with Similar Compounds

    Substituted Piperidines: These compounds have various substituents on the piperidine ring, affecting their chemical and biological properties.

    Spiropiperidines: Characterized by a spirocyclic structure, these compounds exhibit unique stereochemistry and reactivity.

Uniqueness: 4-cyclohexylpiperidin-4-ol’s uniqueness lies in its cyclohexyl group attached to the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its diverse applications in scientific research .

Properties

IUPAC Name

4-cyclohexylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h10,12-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNUCKUARQPKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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